molecular formula C11H7N3O2 B141831 1-(2-Furoyl)-1H-benzotriazole CAS No. 144223-33-6

1-(2-Furoyl)-1H-benzotriazole

Cat. No. B141831
M. Wt: 213.19 g/mol
InChI Key: AFORMRZDGRLVBW-UHFFFAOYSA-N
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Description

“1-(2-Furoyl)piperazine” is a compound that has been used in the synthesis of various other compounds . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound has the molecular formula C9H12N2O2 .


Synthesis Analysis

The synthesis of “1-(2-Furoyl)piperazine” involves the reaction of benzyl chloride with ammonia, yielding a moiety known as benzoic acid amide . The resulting benzamides are then refluxed with “1-(2-furoyl)piperazine” in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The molecular structure of “1-(2-Furoyl)piperazine” was confirmed using various spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .


Chemical Reactions Analysis

“1-(2-Furoyl)piperazine” has been used in the synthesis of various other compounds, demonstrating its reactivity and versatility .


Physical And Chemical Properties Analysis

“1-(2-Furoyl)piperazine” is a white to light yellow solid . It has a melting point of 67-70°C (lit.) and a boiling point of 137-140°C (0.1mmHg) . It is sensitive to air and is hygroscopic .

Safety And Hazards

“1-(2-Furoyl)piperazine” may cause severe skin burns and eye damage. It may also cause respiratory irritation . It should be handled with care, and protective measures such as gloves and eye protection should be used .

properties

IUPAC Name

benzotriazol-1-yl(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFORMRZDGRLVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355166
Record name 1-(2-Furoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)-1H-benzotriazole

CAS RN

144223-33-6
Record name 1-(2-Furoyl)benzotriazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furoyl)-1H-benzotriazole
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